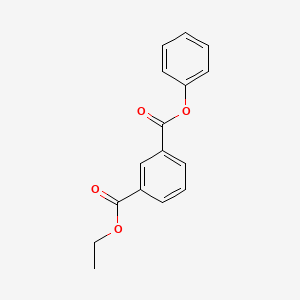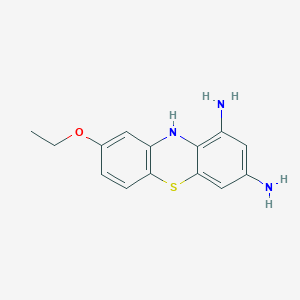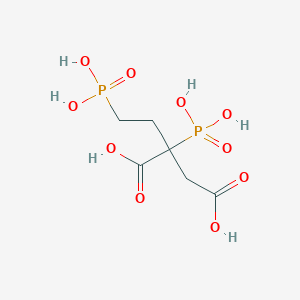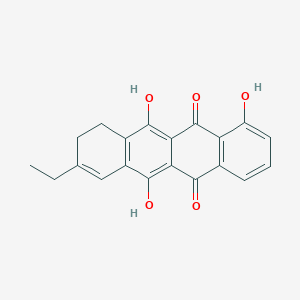![molecular formula C16H33O2PS2 B14487572 O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate CAS No. 63811-82-5](/img/structure/B14487572.png)
O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate is a chemical compound with the molecular formula C12H25O2PS2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate involves several steps. One common method includes the reaction of cyclohexylphosphonothioic dichloride with 2-(hexylsulfanyl)ethanol in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The product is then purified using standard techniques such as distillation or chromatography.
Chemical Reactions Analysis
O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphonothioate derivatives.
Scientific Research Applications
O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonothioate esters.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
Comparison with Similar Compounds
O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate can be compared with other similar compounds such as:
O-Ethyl S-[2-(ethylsulfanyl)ethyl] cyclohexylphosphonothioate: This compound has a shorter alkyl chain, which can affect its reactivity and biological activity.
O-Ethyl S-[2-(methylsulfanyl)ethyl] cyclohexylphosphonothioate: The presence of a methyl group instead of a hexyl group can lead to differences in solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63811-82-5 |
|---|---|
Molecular Formula |
C16H33O2PS2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
[ethoxy(2-hexylsulfanylethylsulfanyl)phosphoryl]cyclohexane |
InChI |
InChI=1S/C16H33O2PS2/c1-3-5-6-10-13-20-14-15-21-19(17,18-4-2)16-11-8-7-9-12-16/h16H,3-15H2,1-2H3 |
InChI Key |
TTXCKMOPVRQDSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSCCSP(=O)(C1CCCCC1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol](/img/structure/B14487515.png)

![4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14487529.png)

![[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate](/img/structure/B14487541.png)

![Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14487545.png)
![Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14487550.png)
![N-[(4-Nitrophenyl)methyl]piperidine-4-carboxamide](/img/structure/B14487554.png)


